molecular formula C10H12O4 B137760 1,4-Dimethylbis-lactone CAS No. 129679-50-1

1,4-Dimethylbis-lactone

Cat. No.: B137760
CAS No.: 129679-50-1
M. Wt: 196.2 g/mol
InChI Key: VGVJHBAJIFZPJX-UHFFFAOYSA-N
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Description

1,4-Dimethylbis-lactone is a complex organic compound that belongs to the class of furan derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethylbis-lactone typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the furan ring through cyclization of appropriate precursors.

    Oxidation and Reduction: Specific oxidation and reduction steps to achieve the desired functional groups.

    Methylation: Introduction of methyl groups through methylation reactions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve:

    Batch Processing: Small-scale production using batch reactors.

    Continuous Flow Chemistry: Large-scale production using continuous flow reactors for better efficiency and control.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethylbis-lactone can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction to lower oxidation states using reducing agents.

    Substitution: Replacement of functional groups with other groups through nucleophilic or electrophilic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1,4-Dimethylbis-lactone involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Insertion into DNA strands, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Furan: A simpler furan derivative with a single ring structure.

    Tetrahydrofuran: A saturated furan derivative with a five-membered ring.

    2,5-Dimethylfuran: A furan derivative with two methyl groups at positions 2 and 5.

Uniqueness

1,4-Dimethylbis-lactone is unique due to its complex ring structure and specific functional groups, which confer distinct chemical and biological properties compared to simpler furan derivatives.

Properties

CAS No.

129679-50-1

Molecular Formula

C10H12O4

Molecular Weight

196.2 g/mol

IUPAC Name

1,4-dimethyl-5,10-dioxatricyclo[5.3.0.04,8]decane-6,9-dione

InChI

InChI=1S/C10H12O4/c1-9-3-4-10(2)6(8(12)13-9)5(9)7(11)14-10/h5-6H,3-4H2,1-2H3

InChI Key

VGVJHBAJIFZPJX-UHFFFAOYSA-N

SMILES

CC12CCC3(C(C1C(=O)O3)C(=O)O2)C

Canonical SMILES

CC12CCC3(C(C1C(=O)O3)C(=O)O2)C

Synonyms

1,4-Dimethylbis-lactone

Origin of Product

United States

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